molecular formula C9H18ClNO3 B2852282 Tert-butyl morpholine-2-carboxylate;hydrochloride CAS No. 2490430-35-6

Tert-butyl morpholine-2-carboxylate;hydrochloride

Cat. No.: B2852282
CAS No.: 2490430-35-6
M. Wt: 223.7
InChI Key: GLIWXHDRIZYSBT-UHFFFAOYSA-N
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Description

Tert-butyl morpholine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl morpholine-2-carboxylate;hydrochloride typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl morpholine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl morpholine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl morpholine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride
  • Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride

Uniqueness

Tert-butyl morpholine-2-carboxylate;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl morpholine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-10-4-5-12-7;/h7,10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIWXHDRIZYSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490430-35-6
Record name tert-butyl morpholine-2-carboxylate hydrochloride
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